3-(3-cyclopropyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid
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Overview
Description
3-(3-cyclopropyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a synthetic organic compound that features a cyclopropyl group attached to a pyrazole ring, which is further connected to a trifluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-cyclopropyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclopropyl group and the trifluorobutanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-cyclopropyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
3-(3-cyclopropyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-cyclopropyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors The compound may exert its effects by binding to these targets and modulating their activity
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and trifluorobutanoic acid analogs. Examples include:
- 3-(3-Methylpyrazol-1-yl)-4,4,4-trifluorobutanoic acid
- 3-(3-Phenylpyrazol-1-yl)-4,4,4-trifluorobutanoic acid
Uniqueness
3-(3-cyclopropyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8(5-9(16)17)15-4-3-7(14-15)6-1-2-6/h3-4,6,8H,1-2,5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBIFHVDJDRAAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)C(CC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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